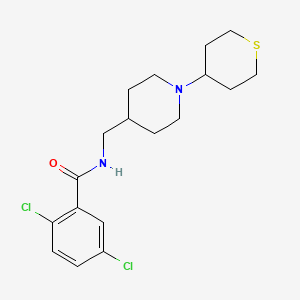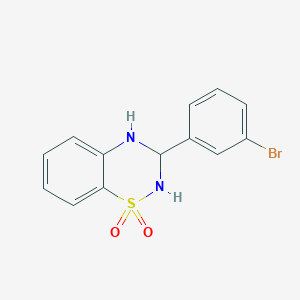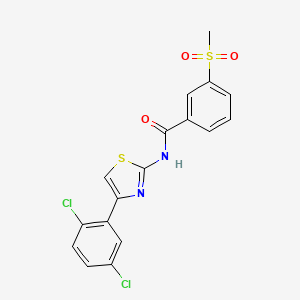
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one, commonly known as MPQI, is a novel indolinone derivative that has gained attention in recent years due to its potential therapeutic applications. MPQI is a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of MPQI is not fully understood, but it is thought to involve the inhibition of various signaling pathways. MPQI has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. MPQI also inhibits the JAK/STAT pathway, which plays a key role in inflammation. Additionally, MPQI has been shown to activate the AMPK pathway, which is involved in energy homeostasis and cellular stress response.
Biochemical and Physiological Effects:
MPQI has been shown to have various biochemical and physiological effects. In cancer, MPQI induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. MPQI also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In inflammation, MPQI reduces the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and inhibits the activation of NF-κB. In neurodegenerative disorders, MPQI protects neurons from oxidative stress by increasing the expression of antioxidant enzymes, including SOD and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPQI has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability and solubility in water and organic solvents. MPQI also has low toxicity and is well-tolerated in animal studies. However, there are some limitations to using MPQI in lab experiments. MPQI is not very selective, and it can inhibit multiple signaling pathways, which can make it difficult to determine its precise mechanism of action. Additionally, MPQI has poor bioavailability and may require the use of drug delivery systems to improve its efficacy.
Direcciones Futuras
There are several future directions for the development of MPQI. One potential direction is to improve its selectivity by modifying its chemical structure. Another direction is to develop drug delivery systems that can improve its bioavailability and efficacy. Additionally, more studies are needed to determine the precise mechanism of action of MPQI and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of MPQI in humans.
Métodos De Síntesis
MPQI can be synthesized using a simple and cost-effective method. The synthesis involves the condensation of 2-hydrazinyl-6-methyl-4-phenylquinazoline with 2-oxindole in the presence of acetic acid. The reaction is carried out at room temperature, and the product is obtained in good yield after purification using column chromatography.
Aplicaciones Científicas De Investigación
MPQI has shown promising results in various preclinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer, MPQI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. MPQI exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In inflammation, MPQI has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. In neurodegenerative disorders, MPQI has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
3-[(6-methyl-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)26-23(25-19)28-27-21-16-9-5-6-10-18(16)24-22(21)29/h2-13,24,29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPLFVCVUMFNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N=NC4=C(NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2721173.png)
![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B2721174.png)
![4-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2721175.png)
![1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2721177.png)
![2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B2721178.png)

![Methyl 6-chloro-4-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate](/img/structure/B2721184.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2721185.png)
![9-Methyl-6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]purine](/img/structure/B2721188.png)

![1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine](/img/structure/B2721190.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)